3-(tert-Butyl)-5-(chloromethyl)pyridine
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Overview
Description
3-(tert-Butyl)-5-(chloromethyl)pyridine is an organic compound that features a pyridine ring substituted with a tert-butyl group at the 3-position and a chloromethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)-5-(chloromethyl)pyridine typically involves the chloromethylation of 3-(tert-butyl)pyridine. This can be achieved through the reaction of 3-(tert-butyl)pyridine with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl intermediate, which then attaches to the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it more suitable for large-scale production.
Types of Reactions:
Substitution Reactions: The chloromethyl group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of a methyl group, altering the compound’s properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild to moderate conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and amines.
Oxidation Products: Oxidation can yield aldehydes, ketones, or carboxylic acids.
Reduction Products: Reduction typically results in the formation of a methyl group.
Scientific Research Applications
3-(tert-Butyl)-5-(chloromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new biochemical tools.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3-(tert-Butyl)-5-(chloromethyl)pyridine exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond and altering the compound’s properties. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions.
Comparison with Similar Compounds
3-(tert-Butyl)pyridine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
5-(Chloromethyl)pyridine: Lacks the tert-butyl group, resulting in different steric and electronic properties.
3-(tert-Butyl)-5-methylpyridine: Similar structure but with a methyl group instead of a chloromethyl group, leading to different reactivity.
Uniqueness: 3-(tert-Butyl)-5-(chloromethyl)pyridine is unique due to the presence of both the tert-butyl and chloromethyl groups, which confer distinct steric and electronic properties. This combination makes it a versatile intermediate in organic synthesis and valuable in various scientific research applications.
Properties
Molecular Formula |
C10H14ClN |
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Molecular Weight |
183.68 g/mol |
IUPAC Name |
3-tert-butyl-5-(chloromethyl)pyridine |
InChI |
InChI=1S/C10H14ClN/c1-10(2,3)9-4-8(5-11)6-12-7-9/h4,6-7H,5H2,1-3H3 |
InChI Key |
ACNCHZGPIUUBBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=CC(=C1)CCl |
Origin of Product |
United States |
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